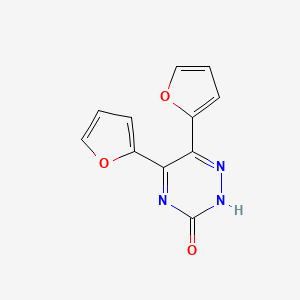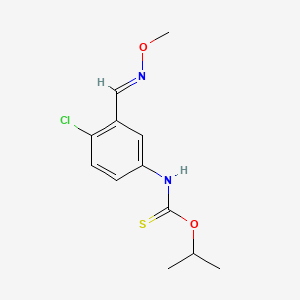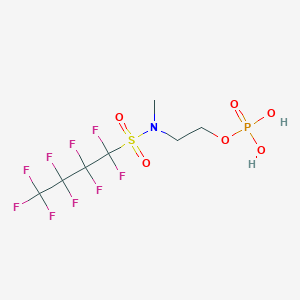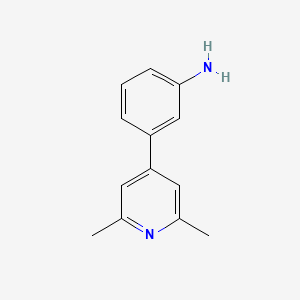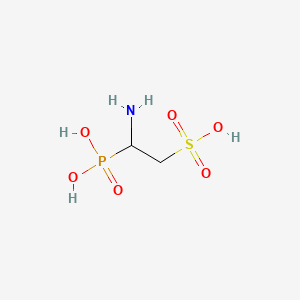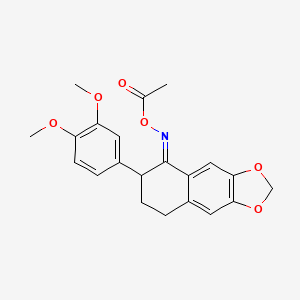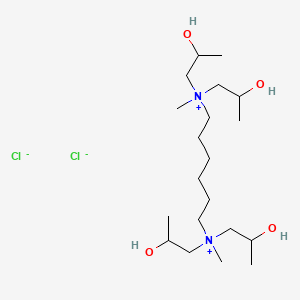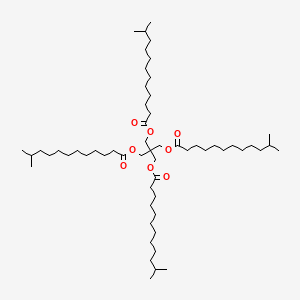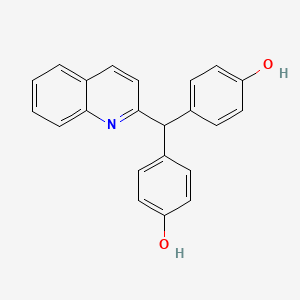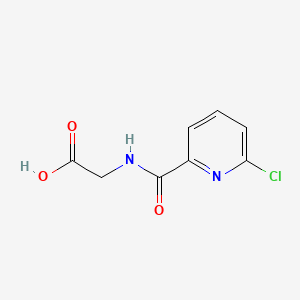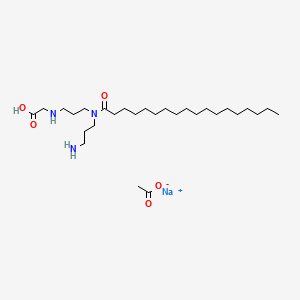
N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate is a complex organic compound with the molecular formula C26H53N3O3.C2H4O2Na and a molecular weight of 537.80. This compound is known for its unique structure, which includes a long aliphatic chain and multiple functional groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The key steps include:
Formation of the amide bond: This involves the reaction of octadecanoic acid with 3-aminopropylamine to form N-(3-aminopropyl)octadecanamide.
Alkylation: The intermediate is then reacted with 3-chloropropylamine to introduce the second amine group.
Acetylation: Finally, the compound is acetylated with acetic acid to form the sodium monoacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in cell membrane interactions and as a model compound for lipid research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate involves its interaction with biological membranes. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(Dimethylamino)propyl)octadecanamide: Similar structure but with dimethylamino groups.
N-(3-(Diethylamino)propyl)octadecanamide: Contains diethylamino groups instead of aminopropyl groups.
Uniqueness
N-(3-((3-Aminopropyl)(1-oxooctadecyl)amino)propyl)aminoacetate sodium monoacetate is unique due to its specific combination of functional groups and its ability to form stable sodium salts. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic properties.
Propriétés
Numéro CAS |
94158-93-7 |
|---|---|
Formule moléculaire |
C28H56N3NaO5 |
Poids moléculaire |
537.8 g/mol |
Nom IUPAC |
sodium;2-[3-[3-aminopropyl(octadecanoyl)amino]propylamino]acetic acid;acetate |
InChI |
InChI=1S/C26H53N3O3.C2H4O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25(30)29(22-17-20-27)23-18-21-28-24-26(31)32;1-2(3)4;/h28H,2-24,27H2,1H3,(H,31,32);1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
IHUALAMPAJHSFJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N(CCCN)CCCNCC(=O)O.CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


